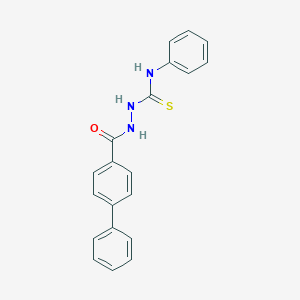
3,7-dimethyl-2,6-octadienal N-(4-methylphenyl)thiosemicarbazone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,7-dimethyl-2,6-octadienal N-(4-methylphenyl)thiosemicarbazone is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a hydrazinecarbothioamide group linked to a dimethylocta-dienylidene chain, making it a subject of interest for researchers in chemistry, biology, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,7-dimethyl-2,6-octadienal N-(4-methylphenyl)thiosemicarbazone typically involves a multi-step process. One common method includes the condensation of 3,7-dimethylocta-2,6-dien-1-al with 4-methylphenylhydrazine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the product, making it suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
3,7-dimethyl-2,6-octadienal N-(4-methylphenyl)thiosemicarbazone undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into more reduced forms.
Substitution: Various substitution reactions can occur, replacing specific groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 3,7-dimethyl-2,6-octadienal N-(4-methylphenyl)thiosemicarbazone is used as a precursor for synthesizing other complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers are exploring its interactions with various biological targets to understand its mechanism of action.
Medicine
In medicine, the compound is being investigated for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for various industrial applications.
Mecanismo De Acción
The mechanism of action of 3,7-dimethyl-2,6-octadienal N-(4-methylphenyl)thiosemicarbazone involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
- (2E)-2-[(2E)-3,7-dimethylocta-2,6-dien-1-ylidene]-N-phenylhydrazinecarbothioamide
- (2E)-2-[(2E)-3,7-dimethylocta-2,6-dien-1-ylidene]-N-(4-chlorophenyl)hydrazinecarbothioamide
Uniqueness
Compared to similar compounds, 3,7-dimethyl-2,6-octadienal N-(4-methylphenyl)thiosemicarbazone exhibits unique structural features and reactivity
Propiedades
Fórmula molecular |
C18H25N3S |
|---|---|
Peso molecular |
315.5 g/mol |
Nombre IUPAC |
1-[(E)-[(2E)-3,7-dimethylocta-2,6-dienylidene]amino]-3-(4-methylphenyl)thiourea |
InChI |
InChI=1S/C18H25N3S/c1-14(2)6-5-7-15(3)12-13-19-21-18(22)20-17-10-8-16(4)9-11-17/h6,8-13H,5,7H2,1-4H3,(H2,20,21,22)/b15-12+,19-13+ |
Clave InChI |
BVWGZVHOPGESQA-CAOIWOLBSA-N |
SMILES |
CC1=CC=C(C=C1)NC(=S)NN=CC=C(C)CCC=C(C)C |
SMILES isomérico |
CC1=CC=C(C=C1)NC(=S)N/N=C/C=C(\C)/CCC=C(C)C |
SMILES canónico |
CC1=CC=C(C=C1)NC(=S)NN=CC=C(C)CCC=C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-[(Z)-(3-nitro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]cyclohexanecarbohydrazide](/img/structure/B323753.png)
![N'-[(Z)-(3-nitro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]cyclopropanecarbohydrazide](/img/structure/B323754.png)

![methyl 5-benzyl-4-methyl-2-[(phenylcarbamothioyl)amino]thiophene-3-carboxylate](/img/structure/B323757.png)
![3-[(Anilinocarbothioyl)amino]benzamide](/img/structure/B323762.png)
![N-[4-(diethylamino)phenyl]-N'-phenylthiourea](/img/structure/B323765.png)
![PROPYL 4-{[(2-PHENOXYACETAMIDO)METHANETHIOYL]AMINO}BENZOATE](/img/structure/B323767.png)
![Propyl 4-({[(3,4,5-trimethoxybenzoyl)amino]carbothioyl}amino)benzoate](/img/structure/B323768.png)
![Propyl 4-({[(4-chlorobenzoyl)amino]carbothioyl}amino)benzoate](/img/structure/B323769.png)
![Propyl 4-{[(benzoylamino)carbothioyl]amino}benzoate](/img/structure/B323771.png)
![Propyl 4-{[(3-chloroanilino)carbonyl]amino}benzoate](/img/structure/B323774.png)

![methyl 2-[[(Z)-(3-bromo-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B323777.png)
![(4E)-4-[(2,5-dimethoxyphenyl)hydrazinylidene]-5-methyl-2-(4-phenyl-1,3-thiazol-2-yl)pyrazol-3-one](/img/structure/B323778.png)
